REACTION_CXSMILES
|
[Li+].[BH4-].[N+:3]([C:6]1[CH:29]=[CH:28][C:9]([CH2:10][O:11][C:12]([N:14]2[CH2:19][CH2:18][N:17]3[N:20]=[C:21]([C:23](OCC)=[O:24])[CH:22]=[C:16]3[CH2:15]2)=[O:13])=[CH:8][CH:7]=1)([O-:5])=[O:4].Cl.C([O-])([O-])=O.[K+].[K+]>CO.C1COCC1>[N+:3]([C:6]1[CH:29]=[CH:28][C:9]([CH2:10][O:11][C:12]([N:14]2[CH2:19][CH2:18][N:17]3[N:20]=[C:21]([CH2:23][OH:24])[CH:22]=[C:16]3[CH2:15]2)=[O:13])=[CH:8][CH:7]=1)([O-:5])=[O:4] |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
640 mg
|
Type
|
reactant
|
Smiles
|
[Li+].[BH4-]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC(=O)N2CC=3N(CC2)N=C(C3)C(=O)OCC)C=C1
|
Name
|
|
Quantity
|
267 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
1.2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
40 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 3 h at 40° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at 40° C. and 1 h at 50° C
|
Duration
|
1 h
|
Type
|
STIRRING
|
Details
|
stirred for 1 h at room temperature
|
Duration
|
1 h
|
Type
|
FILTRATION
|
Details
|
The insoluble material was filtered off
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with AcOEt
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried (K2CO3)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified with silica gel column chromatography (CHCl3/MeOH=49/1-19/1)
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=CC=C(COC(=O)N2CC=3N(CC2)N=C(C3)CO)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.44 g | |
YIELD: PERCENTYIELD | 95% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |